Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate

GPR133 ADGRD1 Agonist Potency

AP-503 (benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate) is the only commercially available GPR133/ADGRD1 agonist with sub‑nanomolar potency (EC₅₀ 1.21 nM) and exclusive Gs signaling bias. It completely spares the nuclear androgen receptor (AR), enabling muscle‑strength studies free from androgenic cross‑talk. Published data demonstrate robust ex‑vivo EDL tetanic force increases and whole‑animal strength gains, making it the gold‑standard reference for sarcopenia, cachexia, and disuse‑atrophy programs. Additionally, its synthetically tractable scaffold is supported by cryo‑EM structures, offering a rational starting point for medicinal chemistry optimization. Procure AP‑503 for target‑specific, high‑fidelity GPCR research.

Molecular Formula C20H22FN3O3
Molecular Weight 371.4 g/mol
Cat. No. B8130524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate
Molecular FormulaC20H22FN3O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC(=C(C=C3)C(=O)N)F
InChIInChI=1S/C20H22FN3O3/c21-18-12-16(6-7-17(18)20(22)26)24-10-8-23(9-11-24)13-19(25)27-14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H2,22,26)
InChIKeyGPSGGWPTDJDJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate – Chemical Class, Target Engagement, and Procurement Context


Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate (also designated AP-503 or AP503, CAS 767299-99-0) is a synthetic piperazine derivative that functions as a potent, selective small‑molecule agonist of the adhesion G‑protein‑coupled receptor GPR133/ADGRD1 . It was computationally designed to mimic the rapid, non-genomic signalling of the endogenous androgen 5α‑dihydrotestosterone (5α‑DHT) at this membrane receptor while completely sparing the nuclear androgen receptor (AR), thereby decoupling anabolic muscle effects from classical androgenic adverse events [1]. The compound contains a 4‑carbamoyl‑3‑fluorophenyl‑piperazine core linked to a benzyl acetate ester side‑chain, a structural arrangement critical for its sub‑nanomolar potency and G‑protein pathway bias.

Why Generic Piperazine Acetate Analogues Cannot Replace Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate in GPR133‑Dependent Research


GPR133/ADGRD1 is an orphan adhesion GPCR with a shallow, lipophilic orthosteric pocket that accommodates both the steroid core of 5α‑DHT and the extended aromatic scaffold of synthetic agonists [1]. Minor alterations to the piperazine‑N‑aryl substituent, the acetamide linker, or the benzyl ester can cause complete loss of agonist activity or unintended recruitment of Gi/G12 pathways . Commercially available benzyl‑piperazine‑acetate building blocks (e.g., benzyl 2‑(piperazin‑1‑yl)acetate hydrochloride, CAS 164784‑88‑7) lack the 4‑carbamoyl‑3‑fluorophenyl pharmacophore and exhibit no measurable activity at GPR133 . Similarly, the only other selective small‑molecule GPR133 agonist, GL64, shows ~3,290‑fold weaker potency and has not been profiled for G‑protein bias, making it unsuitable as a drop‑in replacement for assays requiring sub‑nanomolar, Gs‑biased activation .

Quantitative Differentiation Evidence for Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate (AP-503) Versus Closest Comparators


Sub‑Nanomolar GPR133/ADGRD1 Agonist Potency Versus GL64

AP-503 activates ADGRD1/GPR133 with an EC50 of 1.21 nM, whereas the only other reported selective small‑molecule GPR133 agonist, GL64, exhibits an EC50 of 3.98 μM in the same CRE‑luciferase reporter assay system in HEK293T cells overexpressing ADGRD1 . This represents an approximately 3,290‑fold difference in potency, placing AP‑503 in the sub‑nanomolar range suitable for both recombinant cell‑based screening and ex‑vivo tissue bath experiments where low receptor reserve limits the observable window for weaker agonists.

GPR133 ADGRD1 Agonist Potency

Exclusive Gs‑coupled Signalling Bias Versus Undefined Pathway Activation by GL64

AP-503 selectively activates the Gs‑cAMP‑PKA axis downstream of GPR133 without recruiting G12 or Gi pathways . In contrast, no G‑protein coupling selectivity data are available for GL64, which has only been characterised through CRE‑luciferase (a composite readout that does not deconvolute individual G‑protein contributions) . This functional selectivity is critical because G12/Gi activation in muscle and bone compartments has been linked to pro‑fibrotic and anti‑anabolic signalling cascades that could oppose the desired therapeutic effect [1].

G Protein Bias Gs Signalling cAMP-PKA Pathway

Complete Discrimination Between GPR133 and Nuclear Androgen Receptor (AR) Versus 5α‑DHT

AP-503 shows no detectable agonism or antagonism at the nuclear androgen receptor (AR), nor any activity against other adhesion GPCR family members tested . In functional assays using isolated mouse extensor digitorum longus (EDL) muscles, AP-503 (applied ex vivo) significantly enhanced tetanic contraction forces through PKA‑mediated signalling, while producing no androgenic adverse effects in vivo upon systemic administration. By contrast, 5α‑DHT activates both GPR133 and nuclear AR, driving the full spectrum of androgenic effects including prostatic hypertrophy and virilisation [1]. This receptor‑level discrimination is absent in all endogenous and synthetic steroidal androgens and in the alternative GPR133 agonist GL64, for which AR activity has not been reported.

Nuclear Receptor Selectivity AR Sparing Skeletal Muscle

In‑Vivo Pharmacodynamic Response: Muscle Force Enhancement Without Androgenic Side Effects

Intramuscular injection of AP‑503 into the EDL of both male and female mice led to a rapid and significant increase in intracellular cAMP levels within 30 minutes, accompanied by a substantial enhancement of skeletal muscle force output . In whole‑animal studies, AP‑503‑treated mice exhibited improved muscle strength comparable to that achieved with 5α‑DHT, but without the concomitant increase in prostate weight or other androgenic side effects observed with 5α‑DHT [1]. GL64 has only been evaluated in a bone‑loss model (OVX‑induced osteoporosis) and its effects on muscle force have not been reported . This gap limits the substitutability of GL64 for muscle‑centric GPR133 research.

Muscle Strength In Vivo Efficacy Sarcopenia

Recommended Procurement Scenarios Where Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate (AP-503) Delivers Unique Experimental Value


Screening & Hit‑Validation Cascades Requiring a High‑Potency GPR133/ADGRD1 Agonist Reference Standard

In medium‑to‑high‑throughput GPR133 agonist screening campaigns, the sub‑nanomolar EC50 (1.21 nM) of AP‑503 permits use at low nanomolar concentrations as a maximal‑efficacy reference standard, minimising solvent interference and false‑positive artefacts that arise when micromolar‑range agonists such as GL64 (EC50 = 3.98 μM) are employed . The well‑characterised Gs‑bias further allows hit‑triage pipelines to filter out compounds that inadvertently couple to Gi or G12 pathways.

Ex‑Vivo Skeletal Muscle Contractility and In‑Vivo Muscle‑Wasting Disease Models

AP‑503 is uniquely suited for ex‑vivo and in‑vivo muscle physiology studies because it is the only GPR133 agonist for which published data demonstrate a robust increase in isolated EDL tetanic contraction force and whole‑animal muscle strength without concurrent nuclear AR activation [1][2]. Procurement for sarcopenia, cachexia, or disuse‑atrophy research should prioritise AP‑503 over GL64 (which lacks muscle data) and over 5α‑DHT (which confounds muscle endpoints with AR‑driven effects).

Pharmacological Dissection of GPR133 Gs‑cAMP‑PKA Signalling in Bone, Vestibular, and Metabolic Systems

Given that AP‑503 selectively activates the Gs‑cAMP‑PKA cascade without engaging G12 or Gi , it is the preferred chemical probe for de‑orphaning studies aimed at linking GPR133‑Gs signalling to downstream phospho‑proteomic changes (e.g., MLCK2/RYR1 phosphorylation [1]). Researchers studying GPR133 in osteoclast biology or vestibular hair‑cell function, where GL64 has shown activity but with undefined G‑protein coupling , can use AP‑503 to establish whether Gs activation is both necessary and sufficient for the observed phenotypes.

Medicinal Chemistry Lead‑Optimisation Programmes Requiring a Structurally Defined, AR‑Silent GPR133 Agonist Scaffold

The benzyl 2‑(4‑(4‑carbamoyl‑3‑fluorophenyl)piperazin‑1‑yl)acetate scaffold of AP‑503 provides medicinal chemists with a synthetically tractable starting point that embeds the critical N‑aryl‑piperazine‑acetate pharmacophore for GPR133 agonism while remaining silent at nuclear AR and other aGPCRs [1]. Analoguing around the 4‑carbamoyl‑3‑fluorophenyl ring or the benzyl ester can be rationally guided by the published cryo‑EM structures of GPR133 bound to 5α‑DHT and AP‑503 [1], whereas GL64’s trichloro‑diphenyl chemotype offers fewer straightforward diversification vectors and lacks structural biology support.

Quote Request

Request a Quote for Benzyl 2-(4-(4-carbamoyl-3-fluorophenyl)piperazin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.